molecular formula C8H8N4O2S B13111120 Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate

Katalognummer: B13111120
Molekulargewicht: 224.24 g/mol
InChI-Schlüssel: NGLASTUGACDUEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with an ethyl carbamate group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. For example, the reaction of 2-aminothiazole with 2-chloropyrazine in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyrazine derivatives .

Wirkmechanismus

The mechanism of action of ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate is unique due to its specific fusion of thiazole and pyrazine rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .

Eigenschaften

Molekularformel

C8H8N4O2S

Molekulargewicht

224.24 g/mol

IUPAC-Name

ethyl N-([1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate

InChI

InChI=1S/C8H8N4O2S/c1-2-14-8(13)12-7-11-5-6(15-7)10-4-3-9-5/h3-4H,2H2,1H3,(H,9,11,12,13)

InChI-Schlüssel

NGLASTUGACDUEP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC2=NC=CN=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.